molecular formula C9H16O2 B3269762 Nonanedial CAS No. 51651-40-2

Nonanedial

Cat. No.: B3269762
CAS No.: 51651-40-2
M. Wt: 156.22 g/mol
InChI Key: LEMKWEBKVMWZDU-UHFFFAOYSA-N
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Description

Nonanedial, also known as 1,9-nonanedial, is an organic compound with the molecular formula C9H16O2. It is a dialdehyde, meaning it contains two aldehyde functional groups (-CHO) at each end of a nine-carbon chain. This compound is a colorless liquid with a pungent odor and is sparingly soluble in water but readily soluble in organic solvents.

Scientific Research Applications

Nonanedial has various applications in scientific research, including:

Safety and Hazards

According to the safety data sheet, 1,9-Nonanediol may cause eye irritation and skin irritation. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If swallowed, clean mouth with water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanedial can be synthesized through various methods. One common method involves the hydroformylation of 7-octen-1-al with a mixture of hydrogen and carbon monoxide in the presence of a rhodium complex catalyst. The reaction is typically carried out in an aqueous sulfolane or 1,4-butanediol solution . Another method involves the oxidation of oleic acid, which can be obtained from natural glycerides, with ozone. The resulting azelaic acid is then converted to an azelaic acid ester and partially reduced with lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation process due to its efficiency and scalability. The reaction mixture is extracted with a primary alcohol or a mixture of a primary alcohol and a saturated aliphatic hydrocarbon to isolate this compound. The extraction residue containing the catalyst components is then recycled back to the hydroformylation step .

Chemical Reactions Analysis

Types of Reactions

Nonanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Nonanedial exerts its effects primarily through its aldehyde functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their immobilization. The molecular targets include amino groups on lysine residues and thiol groups on cysteine residues. The pathways involved often include the formation of Schiff bases and Michael addition reactions.

Comparison with Similar Compounds

Nonanedial can be compared with other dialdehydes such as:

    Glutaraldehyde: A five-carbon dialdehyde used as a disinfectant and fixative.

    Malonaldehyde: A three-carbon dialdehyde known for its role in lipid peroxidation.

    Hexanedial: A six-carbon dialdehyde used in organic synthesis.

This compound is unique due to its longer carbon chain, which provides different reactivity and solubility properties compared to shorter-chain dialdehydes. Its ability to form cyclic oligomers with phenols also sets it apart from other dialdehydes .

Properties

IUPAC Name

nonanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMKWEBKVMWZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A one-liter stainless steel autoclave equipped with thermometer, magnetic stirrer, gas inlet and gas outlet was charged with 0.125 millimole of Rh4 (CO)12, 50 millimoles of sodium m-(diphenylphosphino)benzenesulfonate, 250 ml of water and 250 ml of sulfolane, and then purged well with a hydrogen-carbon monoxide gaseous mixture (mole ratio 2/1). The contents were heated to 75° C. while maintaining the pressure within the autoclave at 10 atmospheres with the same gaseous mixture and the rate of flow of the effluent gas at 10 liters per hour, and then stirring was continued at a constant temperature of 75° C. for an additional 30 minutes. Thereafter, 64.3 g (500.1 millimoles) of 7-octen-1-al (purity 98%, n-octanal content 2%) was introduced into the autoclave through a metering pump continuously over an hour. After completion of the addition, stirring was continued for 1.5 hours. After the overall 2.5 hours of reaction, stirring was discontinued and the autoclave was cooled. Then, a trace amount of the reaction mixture was sampled and analyzed by gas chromatography. It was found that the amount of 7-octen-1-al was 85.3 millimoles (82.9% conversion) with the yields of 1,9-nonanedial and 2-methyl-1,8-octanedial being 348.5 millimoles and 62.2 millimoles, respectively. The reaction mixture was transferred under pressure to a three-necked 2-liter flask previously purged to a sufficient extent with a hydrogen-carbon monoxide mixture (mole ratio: 1/1) while avoiding contact of said reaction mixture with air. Then 150 ml of n-octanol and 350 ml of hexane were added, and the whole mixture was stirred in an atmosphere of the same gaseous mixture as mentioned above for 20 minutes while maintaining the internal temperature at 30° C. Upon discontinuation of the stirring, the reaction mixture immediately separated into two layers. After allowing the mixture to stand for 10 minutes, the lower (yellow) and upper (colorless) layers were analyzed by gas chromatography and it was found that 95%, 75% and 86% of 7-octen-1-al, 1,9-nonanedial and 2-methyl-1,8-octanedial, respectively, had been transferred to the upper layer. The lower layer (extraction residue) was then transferred to the autoclave while avoiding contact of said layer with air, and 10 ml of sulfolane was added. Under the same conditions as in the first run, 64.3 g of 7-octen-1-al was added continuously over an hour and thereafter stirring was continued for 1.5 hours. Analysis of the reaction mixture revealed that 87.4 millimoles of 7-octen-1-al remained unreacted and 346.8 millimoles of 1,9-nonanedial and 61.9 millimoles of 2-methyl-1,8-octanedial had been formed in the second hydroformylation reaction. The reaction mixture was subjected to the same extraction procedure under the same conditions as in the first run and the extraction residue (catalyst-containing layer) was charged into the autoclave, followed by addition of 10 ml of sulfolane. The third run of hydroformylation was carried out by the same procedure under the same conditions as in the first run. After discontinuation of reaction, the reaction mixture was analyzed and it was found that 92.4 millimoles of 7-octen-1-al remained unreacted and 342.7 millimoles of 1,9-nonanedial and 59.8 millimoles of 2-methyl-1,8-octanedial had been formed in the third hydroformylation reaction. Then, the same extraction procedure as in the first run was performed.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
87.4 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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